5-Methyltetrahydrofolic acid disodium salt
Overview
Description
5-Methyltetrahydrofolic acid disodium salt is a substrate and a cofactor used by 5-methyl-THF-homocysteine S-methyltransferase for regenerating methionine from homocysteine .
Synthesis Analysis
The synthesis of 5-Methyltetrahydrofolic acid disodium salt involves the reduction of synthetic folic acid with sodium borohydride, condensation of the resulting tetrahydrofolic acid with formaldehyde, further reduction of the 5,10-MTHF with NaBH4 to L-5-MTHF, and finally crystallization as the calcium salt .Molecular Structure Analysis
The empirical formula of 5-Methyltetrahydrofolic acid disodium salt is C20H23N7Na2O6 and its molecular weight is 503.42 .Chemical Reactions Analysis
5-Methyltetrahydrofolic acid disodium salt is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases .Physical And Chemical Properties Analysis
5-Methyltetrahydrofolic acid disodium salt is a solid substance . . The storage temperature is -20°C .Scientific Research Applications
Comprehensive Analysis of 5-Methyltetrahydrofolic Acid Disodium Salt (DTXSID4046814)
5-Methyltetrahydrofolic acid disodium salt, also known as DTXSID4046814, is a biologically active form of folic acid that plays a crucial role in various biological processes. Below is a detailed analysis of its unique applications in scientific research, each presented in a separate section as requested.
DNA Synthesis and Repair: 5-Methyltetrahydrofolic acid is essential for the synthesis and repair of DNA. It provides methyl groups for the methylation of DNA, which is crucial for the protection of DNA integrity and the regulation of gene expression. This application is vital in research areas focusing on genetic disorders and cancer, where DNA synthesis and repair mechanisms are of particular interest.
Methylation Reactions: The compound serves as a methyl-group donor in various methylation reactions, including the synthesis of neurotransmitters and phospholipids. This is particularly important in neuroscience research, where methylation plays a role in nerve cell communication and brain function.
Homocysteine Metabolism: 5-Methyltetrahydrofolic acid is involved in the conversion of homocysteine to methionine, an essential amino acid. This process is significant in cardiovascular research, as elevated homocysteine levels are associated with an increased risk of cardiovascular diseases.
Neural Tube Development: The availability of 5-Methyltetrahydrofolic acid is critical for proper neural tube closure during embryonic development. Research into neural tube defects, such as spina bifida, often utilizes this compound to understand and potentially prevent these conditions.
Nitric Oxide Synthesis: This compound has been used to restore nitric oxide-generating activity in cases of familial hypercholesterolemia or hyperhomocysteinemia. It helps reduce homocysteine levels and improve vascular endothelial function, making it a valuable tool in vascular biology research.
Enzyme Cofactor: As a cofactor, 5-Methyltetrahydrofolic acid is involved in various enzymatic reactions. It is particularly used in studies of enzymes like 5-methyl-THF-homocysteine S-methyltransferase, which are crucial for amino acid metabolism and overall cellular function.
Diagnostic Kit Manufacturing: Due to its stability and biological activity, 5-Methyltetrahydrofolic acid disodium salt is suitable for the manufacturing of diagnostic kits and reagents. This application is essential in the development of medical diagnostics and therapeutic monitoring.
Nutritional Supplementation Research: 5-Methyltetrahydrofolic acid is the most active form of folate found in the body and is often used in nutritional supplementation research. Studies involving this compound aim to address deficiencies and explore the benefits of supplementation in various populations.
Each of these applications demonstrates the versatility and importance of 5-Methyltetrahydrofolic acid disodium salt in scientific research, contributing to advancements in health and medicine .
Mechanism of Action
Target of Action
The primary target of 5-Methyltetrahydrofolic acid disodium salt is the enzyme 5-methyl-THF-homocysteine S-methyltransferase . This enzyme plays a crucial role in the regeneration of methionine from homocysteine .
Mode of Action
5-Methyltetrahydrofolic acid disodium salt acts as both a cofactor and substrate in the regeneration of methionine from homocysteine . It interacts with its target enzyme, 5-methyl-THF-homocysteine S-methyltransferase, to facilitate this biochemical reaction .
Biochemical Pathways
The compound is involved in the one-carbon metabolism pathway . In this pathway, it participates in the remethylation of homocysteine to methionine . This process is vital as it provides essential methyl groups for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The action of 5-Methyltetrahydrofolic acid disodium salt results in the regeneration of methionine from homocysteine . This process is essential for the synthesis of SAM, which is a universal methyl donor . Therefore, the compound’s action has significant molecular and cellular effects, particularly in processes requiring methylation.
Action Environment
It is known that the compound should be stored at a temperature of -20°c , suggesting that temperature could affect its stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIWVYLOTHCGRV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7Na2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046814 | |
Record name | Disodium 5-methyltetrahydrofolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyltetrahydrofolic acid disodium salt | |
CAS RN |
68792-52-9 | |
Record name | Disodium 5-methyltetrahydrofolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.